molecular formula C11H10F2N4 B5428991 N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine

Katalognummer B5428991
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: OPSALNLKUAPSFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway plays a crucial role in regulating cell growth, differentiation, and survival, and is frequently dysregulated in cancer and other diseases. PD0325901 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Wirkmechanismus

N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine exerts its effects by binding to the ATP-binding pocket of MEK1 and MEK2, thereby inhibiting their activity. MEK1 and MEK2 are key regulators of the MAPK pathway, and their inhibition leads to downstream effects on cell proliferation, differentiation, and survival. This compound has been shown to be highly selective for MEK1 and MEK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In cancer cells, this compound can block cell proliferation, induce apoptosis, and sensitize cells to other cytotoxic agents. In animal models of cancer, this compound has been shown to inhibit tumor growth and metastasis. In addition to its anticancer effects, this compound has also been studied for its potential therapeutic applications in other diseases, including neurofibromatosis, cardiovascular disease, and inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has several advantages as a research tool, including its high selectivity for MEK1 and MEK2, its ability to block the MAPK pathway, and its potential therapeutic applications in cancer and other diseases. However, there are also several limitations to its use in lab experiments. This compound is a small molecule inhibitor that may have off-target effects on other kinases, and its effects may vary depending on the cell type and experimental conditions. In addition, this compound may have limited efficacy in certain types of cancer, and its use may be associated with drug resistance and other side effects.

Zukünftige Richtungen

There are several future directions for research on N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine and its potential therapeutic applications. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. Another area of focus is the identification of biomarkers that can predict response to this compound and other MAPK pathway inhibitors. In addition, there is ongoing research on the use of this compound in combination with immunotherapy and other novel therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in different types of cancer and other diseases.

Synthesemethoden

N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine can be synthesized using a multi-step process that involves the condensation of 2,6-difluoroaniline with 2,4-dichloro-5-methylpyrimidine, followed by a series of reactions to introduce the methyl and amino groups at the appropriate positions. The final product is a white crystalline solid that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Wissenschaftliche Forschungsanwendungen

N~4~-(2,6-difluorophenyl)-6-methyl-2,4-pyrimidinediamine has been widely used in scientific research to study the MAPK pathway and its role in cancer and other diseases. It has been shown to inhibit the activity of the MAPK kinases MEK1 and MEK2, which are upstream regulators of the MAPK pathway. By inhibiting the MAPK pathway, this compound can block cell proliferation, induce apoptosis, and sensitize cells to other cytotoxic agents.

Eigenschaften

IUPAC Name

4-N-(2,6-difluorophenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4/c1-6-5-9(17-11(14)15-6)16-10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSALNLKUAPSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.